

1,3,5-Trichloro-2,4,6-triiodobenzene molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trichloro-2,4,6-triiodobenzene

Cat. No.: B1312816

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **1,3,5-Trichloro-2,4,6-triiodobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **1,3,5-Trichloro-2,4,6-triiodobenzene**, a key intermediate in the synthesis of specialized organic compounds. The document details its chemical identity, structural properties, synthesis, and spectroscopic characterization.

Chemical Identity and Properties

1,3,5-Trichloro-2,4,6-triiodobenzene is a fully substituted aromatic compound with the chemical formula $C_6Cl_3I_3$.^[1] Its structure consists of a central benzene ring where the hydrogen atoms are replaced by three chlorine and three iodine atoms in an alternating pattern. This unique substitution pattern imparts significant academic interest, particularly in the study of halogen bonding.^[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	1,3,5-Trichloro-2,4,6-triiodobenzene	N/A
CAS Number	151721-79-8	[3]
Molecular Formula	C ₆ Cl ₃ I ₃	[1]
Molecular Weight	559.13 g/mol	[1]
Monoisotopic Mass	557.6200 Da	N/A
InChIKey	RCCCCPGFWUMWDX-UHFFFAOYSA-N	N/A
Canonical SMILES	C1(=C(C(=C(C(=C1Cl)I)Cl)I)Cl)I	N/A
Melting Point	276 °C	[4]
Appearance	White to light yellow powder/crystal	

Molecular Structure and Geometry

While experimentally determined crystal structure data for **1,3,5-trichloro-2,4,6-triiodobenzene** is not publicly available, theoretical estimations provide insight into its bond lengths and angles. The steric hindrance and electronic effects of the six halogen substituents are expected to cause some deviation from the ideal planar hexagonal geometry of benzene.

Table 2: Estimated Molecular Geometry

Parameter	Estimated Value
C-C Bond Length	~1.39 - 1.40 Å
C-Cl Bond Length	~1.72 Å
C-I Bond Length	~2.09 - 2.10 Å
C-C-C Bond Angle	Slight deviation from 120°

The alternating arrangement of the smaller, more electronegative chlorine atoms and the larger, more polarizable iodine atoms creates a unique electronic distribution on the aromatic ring, making it a valuable tool for crystal engineering and supramolecular chemistry.[2]

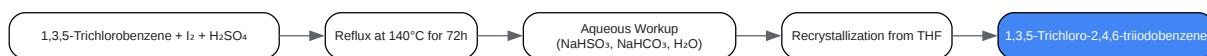
Synthesis

The primary method for the synthesis of **1,3,5-trichloro-2,4,6-triiodobenzene** involves the direct electrophilic halogenation of 1,3,5-trichlorobenzene.

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene

This protocol is based on the procedure outlined by ChemicalBook.[4]

Materials:


- 1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)
- Iodine (40.3 g, 158.8 mmol)
- 98% Concentrated Sulfuric Acid (75 mL)
- Aqueous Sodium Bisulfite
- Saturated Aqueous Sodium Bicarbonate
- Deionized Water
- Tetrahydrofuran (THF)

Procedure:

- To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene, iodine, and concentrated sulfuric acid.
- Heat the mixture to 140 °C and reflux for 72 hours.

- After the reaction is complete, cool the mixture and wash sequentially with aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and deionized water.
- Dry the crude product.
- Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization to obtain colorless needle-like crystals.

Yield: 14.3 g (93%)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,3,5-trichloro-2,4,6-triiodobenzene**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of **1,3,5-trichloro-2,4,6-triiodobenzene**.

Mass Spectrometry

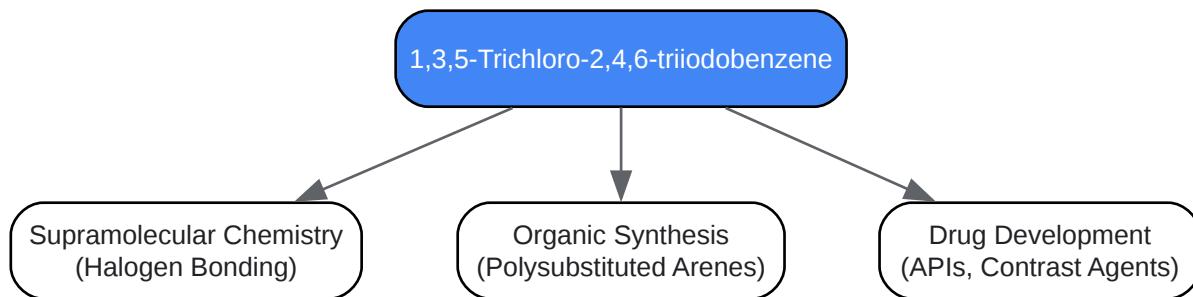
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is characterized by a distinct isotopic pattern due to the presence of three chlorine atoms (^{35}Cl and ^{37}Cl isotopes). The molecular ion peak (M^+) is expected at an m/z of approximately 558.^[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions corresponding to the carbon-halogen bonds and the aromatic ring stretches. Due to the full substitution of the benzene ring, the characteristic C-H stretching vibrations around $3000\text{-}3100\text{ cm}^{-1}$ will be absent.

Table 3: Predicted IR Absorption Bands

Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)
Aromatic C=C Stretch	~1400 - 1600
C-Cl Stretch	~550 - 850
C-I Stretch	~500 - 600


Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: As there are no protons in the molecule, no signals are expected in the ¹H NMR spectrum.
- ¹³C NMR: Due to the symmetry of the molecule, two signals are anticipated in the proton-decoupled ¹³C NMR spectrum. One signal corresponds to the three carbons bonded to chlorine, and the other to the three carbons bonded to iodine. The chemical shifts are influenced by the electronegativity and the heavy atom effect of the halogens. Generally, carbons attached to halogens are deshielded, with the effect being more pronounced for more electronegative halogens. However, the "heavy atom effect" of iodine can cause an upfield shift for the carbon to which it is attached.

Applications in Research and Development

1,3,5-Trichloro-2,4,6-triiodobenzene serves as a versatile building block in several areas of chemical science:

- Supramolecular Chemistry: The iodine atoms act as effective halogen bond donors, making the molecule a valuable component in the design and synthesis of complex supramolecular architectures.[2]
- Organic Synthesis: The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization, enabling the synthesis of complex polysubstituted aromatic compounds.
- Drug Development: It is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients and specialized formulations, including high-density contrast agents for medical imaging due to its high halogen content.[1]

[Click to download full resolution via product page](#)

Caption: Key application areas of **1,3,5-trichloro-2,4,6-triiodobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Trichloro-2,4,6-triiodobenzene [myskinrecipes.com]
- 2. 1,3,5-Trichloro-2,4,6-triiodobenzene | 151721-79-8 | Benchchem [benchchem.com]
- 3. 1,3,5-Trichloro-2,4,6-triiodobenzene | CAS#:151721-79-8 | Chemsra [chemsrc.com]
- 4. 1,3,5-Trichloro-2,4,6-triiodobenzene CAS#: 151721-79-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [1,3,5-Trichloro-2,4,6-triiodobenzene molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312816#1-3-5-trichloro-2-4-6-triiodobenzene-molecular-structure\]](https://www.benchchem.com/product/b1312816#1-3-5-trichloro-2-4-6-triiodobenzene-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com